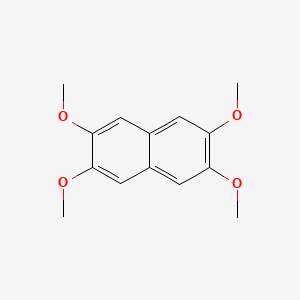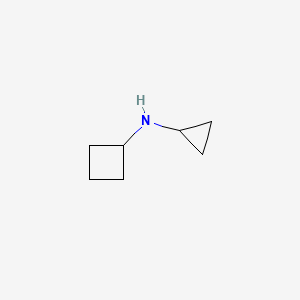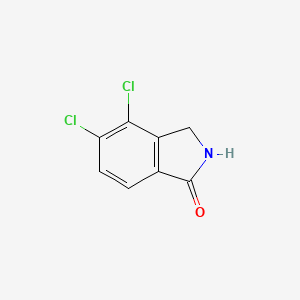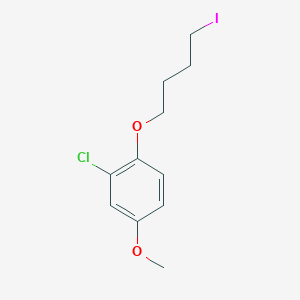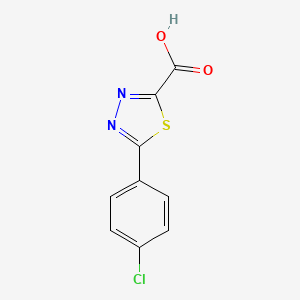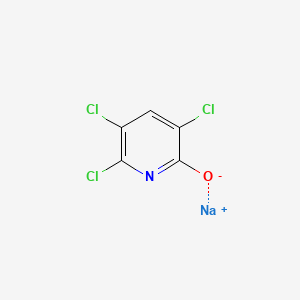
Sodium 3,5,6-trichloropyridin-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3,5,6-trichloropyridin-2-olate is a chemical compound with the molecular formula C5HCl3NNaO and a molecular weight of 220.42 g/mol . It is commonly used as an intermediate in the synthesis of organophosphorus insecticides such as chlorpyrifos and chlorpyrifos-methyl . This compound is a grayish-yellow solid that is slightly soluble in water but readily soluble in organic solvents like acetonitrile, methanol, and ethanol .
Synthetic Routes and Reaction Conditions:
Chlorination of Pyridine: The first method involves the chlorination of pyridine to produce 2,3,5,6-tetrachloropyridine.
Reaction with Trichloroacetyl Chloride and Acrylonitrile: Another method involves the reaction of trichloroacetyl chloride with acrylonitrile to form 3,5,6-trichloropyridin-2-ol, which is subsequently neutralized with sodium hydroxide to produce the sodium salt.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale reactions in enamel reactors. For example, 280 kg of trichloroacetyl chloride is reacted with an excess of acrylonitrile and suitable solvents and catalysts. The reaction mixture is then refluxed, and the endpoint is monitored using gas chromatography. After the reaction is complete, the mixture is transferred to a distillation kettle for solvent removal. The residue is then neutralized with 30% sodium hydroxide solution, filtered, and dried to obtain the final product .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: Under acidic conditions, it can be hydrolyzed to form 3,5,6-trichloropyridin-2-ol.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Acidic Conditions: Hydrolysis typically requires acidic conditions, such as the presence of hydrochloric acid.
Major Products:
3,5,6-Trichloropyridin-2-ol: This is the primary product formed during hydrolysis.
Wissenschaftliche Forschungsanwendungen
Sodium 3,5,6-trichloropyridin-2-olate has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism of action of sodium 3,5,6-trichloropyridin-2-olate involves its role as an intermediate in the synthesis of organophosphorus insecticides. These insecticides function by inhibiting acetylcholinesterase, an enzyme essential for nerve function in insects. The inhibition leads to the accumulation of acetylcholine, causing continuous nerve impulse transmission, paralysis, and eventually the death of the insect .
Vergleich Mit ähnlichen Verbindungen
- 2,4,6-Trichloropyridine
- 2,3,6-Trichloropyridine
- 3,5,6-Trichloropyridin-2-ol
Comparison: Sodium 3,5,6-trichloropyridin-2-olate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. For instance, its solubility in organic solvents and its ability to undergo nucleophilic substitution reactions make it particularly valuable as an intermediate in the synthesis of organophosphorus insecticides .
Eigenschaften
CAS-Nummer |
37439-34-2 |
|---|---|
Molekularformel |
C5H2Cl3NNaO |
Molekulargewicht |
221.42 g/mol |
IUPAC-Name |
sodium;3,5,6-trichloropyridin-2-olate |
InChI |
InChI=1S/C5H2Cl3NO.Na/c6-2-1-3(7)5(10)9-4(2)8;/h1H,(H,9,10); |
InChI-Schlüssel |
DXEYVFFFVOFVOK-UHFFFAOYSA-N |
SMILES |
C1=C(C(=NC(=C1Cl)Cl)[O-])Cl.[Na+] |
Kanonische SMILES |
C1=C(C(=O)NC(=C1Cl)Cl)Cl.[Na] |
Key on ui other cas no. |
37439-34-2 |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Sodium 3,5,6-trichloropyridin-2-olate in the synthesis of Chlorpyrifos?
A: this compound is a key reactant [] in the synthesis of Chlorpyrifos. The provided research paper [] describes a method where this compound reacts with ethyl chloride in the presence of a catalyst to produce Chlorpyrifos.
Q2: The research mentions that the solvent used in this synthesis can be recycled. How does this relate to this compound?
A: While the abstract doesn't explicitly detail the solvent's interaction with this compound, the fact that the solvent can be recycled after product precipitation suggests that the sodium salt is either fully consumed in the reaction or remains dissolved in the solvent after Chlorpyrifos precipitation. This efficient use of this compound contributes to the environmental and cost benefits of the described synthesis method [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


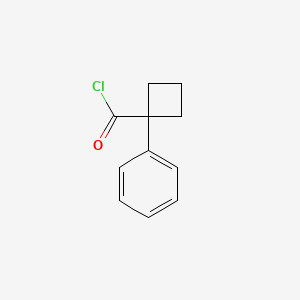
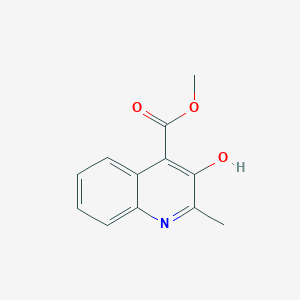
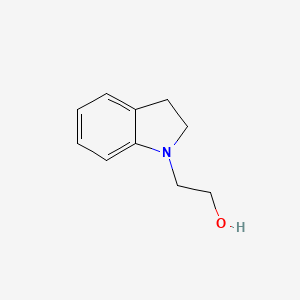
![3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B1324367.png)

